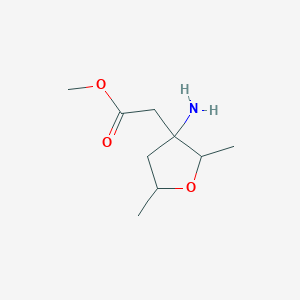

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate

Description

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate is a substituted oxolane (tetrahydrofuran derivative) bearing an amino group and two methyl substituents on the oxolane ring, coupled with a methyl ester acetamide side chain. This gap limits a comprehensive analysis of its intrinsic characteristics .

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate |

InChI |

InChI=1S/C9H17NO3/c1-6-4-9(10,7(2)13-6)5-8(11)12-3/h6-7H,4-5,10H2,1-3H3 |

InChI Key |

QNKRZLYBGCJBOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(O1)C)(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate typically involves the reaction of 3-amino-2,5-dimethyloxolane with methyl chloroacetate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparison based on indirect insights:

Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (Compound 2a)

- Structure : Contains a 3-ylideneoxindole core with an ester group, differing from the oxolane ring in the target compound.

- Reactivity: Widely used in organocatalyzed asymmetric Michael additions, cyclizations, and photochemical reactions due to its conjugated enone system .

- Applications: Serves as a precursor for pharmaceuticals and natural product derivatives. Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate lacks documented involvement in such reactions, likely due to its saturated oxolane ring reducing conjugation .

3-Ylideneoxindole Derivatives

- Structural Motif : These compounds feature an exocyclic double bond (ylidene group) that enhances electrophilicity, enabling cycloadditions (e.g., [2+2], [3+2]) and epoxidations .

- Contrast: The target compound’s saturated oxolane ring and amino group may favor nucleophilic reactivity (e.g., SN2 substitutions) or hydrogen bonding interactions, diverging from the electrophilic behavior of ylideneoxindoles.

Data Table: Key Differences Between Analogous Compounds

| Property | This compound | Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate | 3-Ylideneoxindole Derivatives |

|---|---|---|---|

| Core Structure | Saturated oxolane with amino group | Unsaturated ylideneoxindole | Ylideneoxindole |

| Reactivity | Potential nucleophilic/SN2 pathways | Electrophilic (Michael acceptor, cycloadditions) | Electrophilic cycloadditions |

| Documented Applications | Not reported | Asymmetric synthesis, pharmaceuticals | Drug precursors, natural products |

| Biological Activity | Unknown | Anticancer, antimicrobial (hypothesized) | Varied bioactivity |

Research Findings and Limitations

- Synthesis: No methods for synthesizing this compound are described in the evidence. In contrast, ylideneoxindoles are synthesized via Wittig reactions on alkylated isatins .

- Functionalization: The amino group in the target compound could theoretically undergo acylation or alkylation, but experimental validation is absent.

- Biological Relevance : While oxolane derivatives are common in bioactive molecules, the lack of cytotoxicity or proliferation assays (e.g., Mosmann’s colorimetric assay ) precludes definitive conclusions.

Biological Activity

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 187.24 g/mol. The compound features an oxolane ring with an amino group and an ester functionality, which may contribute to its biological properties. The unique structure allows for various interactions within biological systems, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, research into related amino acids and their derivatives has shown promising results against various bacterial strains. The presence of the amino group is thought to enhance interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.

Pharmacological Potential

The compound's structural characteristics suggest potential pharmacological applications. It may act as a precursor for synthesizing more complex molecules with enhanced biological activity. Studies have explored its role in modulating neurotransmitter systems, which could have implications for treating neurological disorders.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Amination : Using appropriate amines in the presence of catalysts.

- Esterification : Reacting the corresponding acid with methanol in the presence of a dehydrating agent.

- Ring Closure Reactions : Forming the oxolane ring through cyclization processes involving suitable precursors.

These methods highlight the versatility in synthesizing this compound and its derivatives for further study.

Case Study: Antimicrobial Screening

A recent study focused on screening various derivatives of amino-acid-based compounds for their antimicrobial properties. This compound was included in this screening due to its structural similarity to known antimicrobial agents. The results indicated that compounds with similar functionalities exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Low |

| Related Amino Acid Derivative | High | Moderate |

This table summarizes the comparative antimicrobial activities observed during the study.

Research Findings on Neurotransmitter Modulation

Another relevant study investigated the effects of this compound on neurotransmitter release in neuronal cell cultures. The findings suggested that this compound could modulate the release of key neurotransmitters such as serotonin and dopamine, indicating potential applications in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.